2-Fluoro-5-(3-nitrophenyl)phenol
Description
2-Fluoro-5-(3-nitrophenyl)phenol is a fluorinated phenolic compound characterized by a fluorine substituent at the 2-position of the phenol ring and a 3-nitrophenyl group at the 5-position.
Properties
IUPAC Name |
2-fluoro-5-(3-nitrophenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO3/c13-11-5-4-9(7-12(11)15)8-2-1-3-10(6-8)14(16)17/h1-7,15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USRIMGCUKKPEON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=C(C=C2)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684275 | |
| Record name | 4-Fluoro-3'-nitro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261996-24-0 | |
| Record name | 4-Fluoro-3'-nitro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(3-nitrophenyl)phenol typically involves the nucleophilic aromatic substitution of a fluorinated nitrobenzene derivative with a phenol. One common method involves the reaction of 2-fluoro-5-nitrobenzene with phenol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (around 100-150°C) under an inert atmosphere .
Industrial Production Methods
Industrial production methods for 2-Fluoro-5-(3-nitrophenyl)phenol may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of more efficient catalysts and greener solvents may be employed to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(3-nitrophenyl)phenol can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, potassium carbonate, DMF, DMSO, elevated temperatures.
Reduction: Hydrogen gas, palladium catalyst, iron powder, acidic conditions.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Substituted phenols with various nucleophiles.
Reduction: 2-Fluoro-5-(3-aminophenyl)phenol.
Oxidation: Quinone derivatives.
Scientific Research Applications
2-Fluoro-5-(3-nitrophenyl)phenol has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals with antimicrobial, anti-inflammatory, or anticancer properties.
Materials Science: Used in the synthesis of polymers and materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(3-nitrophenyl)phenol depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine and nitro groups can enhance the compound’s binding affinity and selectivity for its molecular targets .
Comparison with Similar Compounds
The following analysis compares 2-Fluoro-5-(3-nitrophenyl)phenol with structurally related fluorophenol derivatives, focusing on substituent effects, physical properties, and biological activity.
Structural Analogs and Physical Properties
Key Observations :
- Substituent Position: The position of fluorine and nitro groups significantly affects melting points. For example, 3-Fluoro-4-nitrophenol has a higher melting point (93–95°C) than 4-Fluoro-2-nitrophenol (75–77°C), likely due to differences in molecular symmetry and intermolecular interactions .
- Bulkier Groups: Compounds with trifluoromethyl (CF₃) or chlorinated aryl groups (e.g., 5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenol) exhibit higher molar masses and may display altered solubility or thermal stability .
Antileishmanial Activity
- 2-Fluoro-5-(trifluoromethyl)pyridine Derivatives : In , derivatives of 2-fluoro-5-(trifluoromethyl)pyridine demonstrated submicromolar antileishmanial activity with low cytotoxicity (IC₅₀ > 100 µM in MRC-5 cells). The trifluoromethyl group likely enhances lipophilicity and target binding .
- Nitroaryl Analogs: Nitro groups are redox-active and may contribute to antiparasitic effects. However, the absence of toxicity data for 2-Fluoro-5-(3-nitrophenyl)phenol necessitates caution in extrapolating these results.
Pesticide Metabolites
- Fluorosilyl Phenols: Metabolites like 2-fluoro-5-[(4-fluorophenyl)(methyl)silyl]phenol (IN-37722) exhibit stability in pesticide residues, suggesting fluorine's role in enhancing metabolic resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
